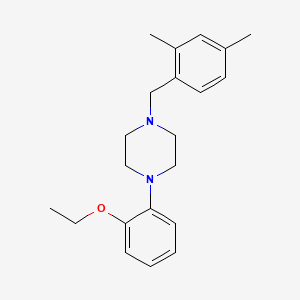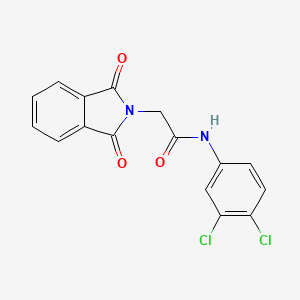
1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone, also known as PETT, is a thiosemicarbazone derivative that has been widely studied for its potential therapeutic applications. PETT has been found to possess a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that plays a key role in DNA synthesis. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells. This compound has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have antioxidant activity, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, this compound also has some limitations. It can be unstable in solution, and its mechanism of action is not fully understood. Additionally, this compound has not yet been extensively studied in vivo, so its potential therapeutic applications in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone. One area of interest is the development of this compound derivatives with improved stability and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in vivo, including its use as a cancer chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone can be synthesized by reacting 3-acetylpyridine with thiosemicarbazide and 2-chloroethanol. The reaction takes place in ethanol under reflux and in the presence of a base catalyst. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-3-[(E)-1-pyridin-3-ylethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-8(9-3-2-4-11-7-9)13-14-10(16)12-5-6-15/h2-4,7,15H,5-6H2,1H3,(H2,12,14,16)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSCAZGUIOAPD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCCO)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCCO)/C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)




![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)

![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)


![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
